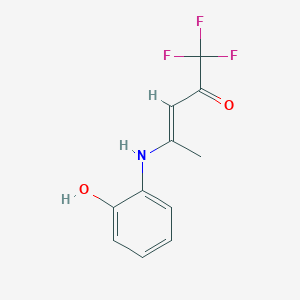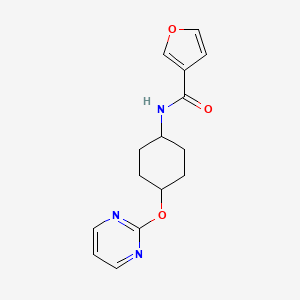![molecular formula C14H16FNO4 B2594243 1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate CAS No. 63010-68-4](/img/structure/B2594243.png)
1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate” is a chemical compound with the CAS Number: 63010-68-4. Its molecular weight is 281.28 . The IUPAC name for this compound is diethyl 2-[(2-fluoroanilino)methylene]malonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16FNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is available in solid form . More specific physical and chemical properties were not found in the web search results.
Scientific Research Applications
NMR Labeling and Peptide Analysis
A monofluoro-substituted amino acid derivative was synthesized from diethyl 2-(4-fluorophenyl)propanedioate, serving as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This derivative was incorporated into peptides without disrupting the peptide conformation, proving beneficial for the study of membrane-bound peptides and potentially other biostructures (Tkachenko et al., 2014).
Thermal Conductivity and Energy Storage
Diethyl 2-(4-fluorophenyl)propanedioate has been used in the study of substances like 2-amino-2-methyl-1,3-propanediol (AMP) and its mixtures for potential applications in thermal energy storage. The thermal conductivities of these substances were measured to evaluate their suitability for storing thermal energy (Zhang & Xu, 2001).
Magnetic Cooling Applications
In the field of low-temperature refrigeration, the synthesis and analysis of mixed-valent Mn supertetrahedra using 2-amino-2-methyl-1,3-propanediol have shown promising results. These complexes exhibit significant magnetocaloric effects, making them potential candidates for cooling refrigerants in low-temperature applications (Manoli et al., 2008).
Electrochemical Studies
Diethyl 2-[(E)-3-azulen-1-ylprop-2-enylidene]propanedioate has been characterized electrochemically to understand its redox processes and complexation behavior with lanthanide metal ions. Such studies are essential in exploring the electrochemical properties of compounds and their potential applications in various fields, including materials science and catalysis (Amarandei et al., 2014).
Safety and Hazards
properties
IUPAC Name |
diethyl 2-[(2-fluoroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFAOJKKCLDGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63010-68-4 |
Source


|
| Record name | DIETHYL 2-(2-FLUOROANILINOMETHYLENE)MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2594161.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2594163.png)
![(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2594165.png)
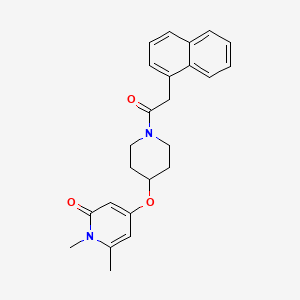
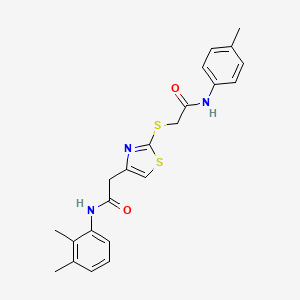
![Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2594169.png)
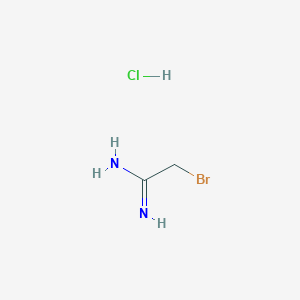
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate](/img/structure/B2594172.png)
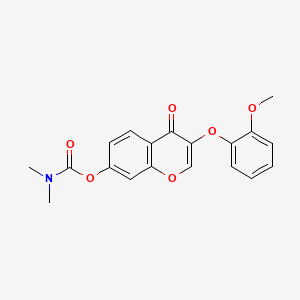
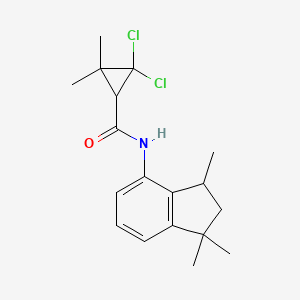
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2594178.png)
![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2594180.png)
